H-Chpro-OH.HCl

Beschreibung

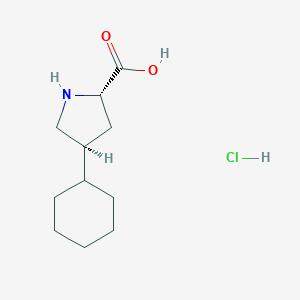

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGFUQJUTOVQOS-UXQCFNEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(NC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510300 | |

| Record name | (4S)-4-Cyclohexyl-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90657-55-9 | |

| Record name | L-Proline, 4-cyclohexyl-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90657-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Cyclohexyl-L-proline monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090657559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-4-Cyclohexyl-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-cyclohexyl-L-proline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Proline, 4-cyclohexyl-, hydrochloride (1:1), (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Chpro-OH.HCl and Related Proline Derivatives for Researchers and Drug Development Professionals

An Analysis of H-Chpro-OH.HCl and its Implications in Advanced Pharmaceutical Research

The designation "H-Chpro-OH.HCl" presents a degree of ambiguity within chemical nomenclature, potentially referring to at least two distinct proline derivatives of significant interest to the scientific community. This technical guide aims to elucidate the identities of these compounds, providing a comprehensive overview of their chemical properties, biological activities, and applications in drug discovery and development. This document will address both interpretations, offering detailed data, experimental context, and workflow visualizations to support researchers, scientists, and drug development professionals in their work.

The two compounds most likely represented by "H-Chpro-OH.HCl" are cis-4-Hydroxy-L-proline hydrochloride and trans-4-cyclohexyl-L-proline hydrochloride. The latter is often abbreviated in a manner where "Ch" signifies a cyclohexyl group, making it a strong candidate for the intended subject of inquiry, especially within the context of protein degrader building blocks.

Compound Identification and Physicochemical Properties

For clarity and ease of comparison, the fundamental properties of both compounds are summarized below.

| Property | cis-4-Hydroxy-L-proline hydrochloride | trans-4-cyclohexyl-L-proline hydrochloride |

| Synonyms | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid hydrochloride |

| CAS Number | 441067-49-8 | 90657-55-9 |

| Molecular Formula | C₅H₁₀ClNO₃ | C₁₁H₂₀ClNO₂ |

| Molecular Weight | 167.59 g/mol | 233.74 g/mol |

| Primary Applications | Collagen synthesis inhibitor, potential anticancer agent, research tool | Intermediate for Fosinopril (B1673572) synthesis, PROTAC building block |

trans-4-cyclohexyl-L-proline hydrochloride: A Key Building Block in Drug Synthesis

trans-4-cyclohexyl-L-proline hydrochloride has garnered significant attention as a crucial intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2] More recently, its utility has expanded into the burgeoning field of targeted protein degradation as a component in Proteolysis Targeting Chimeras (PROTACs).

Applications in Drug Development

-

Synthesis of Fosinopril: This compound is a vital precursor in the multi-step synthesis of Fosinopril.[1][2] The presence of the cyclohexyl group in the 4th position of the proline ring is reported to be a key factor in the high potency of Fosinopril.

-

PROTACs: As a proline derivative, trans-4-cyclohexyl-L-proline can be incorporated into the linker component of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3] The rigid structure of the proline ring can impart favorable conformational properties to the linker, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Experimental Protocols

General Synthesis of trans-4-cyclohexyl-L-proline:

A laboratory-scale, nine-step synthesis of trans-4-cyclohexyl-L-proline has been developed, starting from L-glutamic acid.[1][2] The process involves several stages of chemical transformation and purification. While specific, detailed protocols are often proprietary, the general methodology includes analytical techniques such as HPLC, TLC, IR, NMR, and GC-MS to monitor reaction progress and confirm the purity of intermediates and the final product.[1]

Conceptual Workflow for PROTAC Synthesis:

The synthesis of a PROTAC is a strategic, multi-step process. The general workflow for creating a PROTAC library for screening purposes often involves the parallel synthesis approach where a variety of linkers are combined with ligands for the target protein and the E3 ligase.

cis-4-Hydroxy-L-proline hydrochloride: A Modulator of Collagen Synthesis and Cell Growth

cis-4-Hydroxy-L-proline hydrochloride is a proline analog that acts as an inhibitor of collagen production.[4] This property makes it a valuable tool in studying collagen-dependent processes and a potential therapeutic agent in diseases characterized by excessive collagen deposition or where targeting collagen-rich structures is beneficial.

Biological Activity and Mechanism of Action

-

Collagen Synthesis Inhibition: cis-4-Hydroxy-L-proline gets incorporated into procollagen (B1174764) chains in place of proline. This substitution disrupts the formation of the stable triple-helical structure of collagen, leading to the accumulation of non-functional, improperly folded procollagen that is subsequently degraded intracellularly.[4][5]

-

Anticancer Potential: By inhibiting the deposition of a functional collagenous extracellular matrix, cis-4-Hydroxy-L-proline can impede the growth of certain tumor cells that rely on this matrix for proliferation and survival.[4] It has been shown to inhibit the growth of N-nitrosomethylurea-induced breast tumors.[4]

-

Effects on Fibrosis: Due to its mechanism of action, this compound has been investigated for its potential to mitigate fibrosis. For example, it has been shown to improve lung compliance in animal models of pulmonary fibrosis.[4]

Experimental Protocols

In Vitro Collagen Synthesis Inhibition Assay (Conceptual):

A common method to assess the inhibition of collagen synthesis involves metabolic labeling of cells in culture.

-

Cell Culture: Plate cells of interest (e.g., fibroblasts) in appropriate culture medium.

-

Treatment: Treat the cells with varying concentrations of cis-4-Hydroxy-L-proline hydrochloride for a predetermined period.

-

Metabolic Labeling: Add a radiolabeled amino acid, such as [³H]-proline, to the culture medium and incubate to allow for its incorporation into newly synthesized proteins.

-

Protein Extraction: Separate the cell layer and the culture medium. Precipitate the proteins from both fractions.

-

Collagenase Digestion: Resuspend the protein pellets and treat one aliquot with bacterial collagenase (which specifically digests collagen) and another with a control buffer.

-

Quantification: Measure the radioactivity in the collagenase-sensitive and -insensitive fractions using liquid scintillation counting. A decrease in the radioactivity of the collagenase-sensitive fraction in treated cells compared to controls indicates inhibition of collagen synthesis.

Signaling Pathway and Biological Impact:

The primary mechanism of cis-4-Hydroxy-L-proline is not through direct interaction with signaling pathways but rather by disrupting a fundamental biosynthetic process. The following diagram illustrates the logical flow of its mechanism of action.

Conclusion

While the term "H-Chpro-OH.HCl" is not a standard chemical identifier, it most plausibly refers to trans-4-cyclohexyl-L-proline hydrochloride (CAS: 90657-55-9), a compound of increasing importance in medicinal chemistry, particularly as a building block for PROTACs. However, the possibility of it referring to cis-4-Hydroxy-L-proline hydrochloride (CAS: 441067-49-8) cannot be entirely dismissed without further context. Both proline derivatives possess unique and valuable properties for drug discovery and development. Researchers and scientists are encouraged to use precise CAS numbers or full chemical names in their work to avoid ambiguity and ensure the reproducibility of their results. This guide provides a foundational understanding of both compounds, enabling more informed decisions in experimental design and drug development strategies.

References

- 1. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. biopharma.co.uk [biopharma.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of H-Chpro-OH.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling procedures for cis-4-Hydroxy-L-proline hydrochloride (H-Chpro-OH.HCl). The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding for professionals working with this compound.

Section 1: Chemical and Physical Properties

H-Chpro-OH.HCl, also known as (2S,4S)-(-)-4-Hydroxy-2-pyrrolinecarboxylic acid hydrochloride, is a derivative of the amino acid proline.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Data | Reference(s) |

| Molecular Formula | C₅H₁₀ClNO₃ | [1][2] |

| Molecular Weight | 167.59 g/mol | [2] |

| Appearance | Beige Powder Solid | [1] |

| Melting Point | 257 °C / 494.6 °F | [1] |

| Solubility | No information available | [1] |

| pH | No information available | [1] |

| Decomposition Temperature | No information available | [1] |

Section 2: Hazard Identification and Toxicological Information

H-Chpro-OH.HCl is not considered a hazardous substance according to OSHA 29 CFR 1910.1200.[3] However, due to its hydrochloride component, it is prudent to handle it with care, as with any laboratory chemical. The primary hazards are associated with the hydrochloric acid component, which is corrosive and can cause severe skin burns and eye damage.[4][5][6]

Toxicological Data Summary:

| Hazard Route | Description | Reference(s) |

| Inhalation | May cause respiratory irritation. If inhaled, move the person to fresh air.[7] If irritation or discomfort persists, seek medical attention.[3] Inhalation of hydrochloric acid can cause severe irritation, coughing, and choking.[8] | [3][7][8] |

| Skin Contact | May cause skin irritation. In case of contact, wash off with soap and plenty of water.[7] Hydrochloric acid is corrosive and can cause severe burns.[4][8] | [4][7][8] |

| Eye Contact | May cause eye irritation. Rinse eyes with water as a precaution.[7] Hydrochloric acid can cause serious eye damage, including burns and potential blindness.[4][8] | [4][7][8] |

| Ingestion | Harmful if swallowed.[8] Do NOT induce vomiting.[9] Rinse mouth with water and seek medical attention.[7] Ingestion of hydrochloric acid can cause immediate burns to the mouth, esophagus, and stomach.[8] | [7][8][9] |

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][9]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with H-Chpro-OH.HCl.

Personal Protective Equipment (PPE):

| PPE Type | Specification | Reference(s) |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9] | [1][9] |

| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][9] Handle with gloves and wash hands after use.[7] | [1][7][9] |

| Respiratory | No protective equipment is needed under normal use conditions with adequate ventilation.[1] If dust is generated, a respirator may be required.[10] For hydrochloric acid, respirators with acid gas cartridges should be used if exposure limits are exceeded.[11] | [1][10][11] |

Storage Recommendations:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1][11]

-

Store away from incompatible materials such as strong oxidizing agents, bases, amines, and metals.[1][9][11]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11]

-

It is recommended to store hydrochloric acid in a secondary container.[11]

The following workflow outlines the key steps for the safe handling of H-Chpro-OH.HCl in a laboratory setting.

Section 4: Accidental Release and First Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Spill Response:

-

Minor Spills: For small spills, wear appropriate PPE, avoid generating dust, and sweep or shovel the material into a suitable container for disposal.[1]

-

Major Spills: For larger spills, evacuate the area, ensure adequate ventilation, and prevent the substance from entering drains.[3][10] It may be necessary to alert emergency responders.[3]

First Aid Procedures:

| Exposure | First Aid Measures | Reference(s) |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][9] | [3][9] |

| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention.[9][11] | [9][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11] | [9][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9] | [7][9] |

The following diagram illustrates the general emergency response protocol for an accidental exposure to H-Chpro-OH.HCl.

Section 5: Fire-Fighting Measures

While H-Chpro-OH.HCl is not flammable, appropriate measures should be taken in the event of a fire in the vicinity.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Special Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[1][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Section 6: Disposal Considerations

Dispose of H-Chpro-OH.HCl and its containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7] Contaminated packaging should be treated as the product itself.

This technical guide is intended to provide comprehensive safety and handling information for H-Chpro-OH.HCl for use by trained professionals. It is essential to always consult the specific Safety Data Sheet provided by the supplier before use and to be familiar with your institution's safety protocols.

References

- 1. fishersci.com [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. chemtradeasia.com [chemtradeasia.com]

- 6. carlroth.com [carlroth.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. engropolymer.com [engropolymer.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

H-Chpro-OH.HCl: An In-depth Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-4-Hydroxy-L-proline hydrochloride (H-Chpro-OH.HCl), a pivotal amino acid derivative in peptide synthesis and pharmaceutical development. Understanding its solubility is critical for its effective application in various experimental and manufacturing processes. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow for its application in peptide synthesis.

Core Data Presentation: Solubility of H-Chpro-OH.HCl

Precise quantitative solubility data for H-Chpro-OH.HCl is not extensively available in published literature. However, based on the known solubility of the parent amino acid, L-proline, and related compounds, we can provide the following qualitative and estimated quantitative solubility profiles. The presence of the hydrochloride salt generally increases the aqueous solubility of amino acids.

Qualitative Solubility Summary

| Solvent Class | General Solubility | Rationale |

| Aqueous (e.g., Water) | Highly Soluble | The polar nature of water readily solvates the ionic hydrochloride salt and the polar hydroxyl and carboxyl groups of the molecule. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderately to Slightly Soluble | These solvents can hydrogen bond with H-Chpro-OH.HCl, but their lower polarity compared to water results in reduced solubility. |

| Polar Aprotic (e.g., DMSO, DMF) | Moderately Soluble | These solvents can solvate the molecule through dipole-dipole interactions, but the lack of acidic protons limits their interaction with the chloride ion. |

| Nonpolar (e.g., Hexane, Toluene) | Insoluble | The significant difference in polarity between H-Chpro-OH.HCl and nonpolar solvents prevents effective solvation. |

Estimated Quantitative Solubility Data

The following table provides an estimation of the solubility of H-Chpro-OH.HCl in various common laboratory solvents at ambient temperature (approximately 20-25°C). These values are extrapolated from data for L-proline, L-proline hydrochloride, and other similar amino acid derivatives.[1][2][3] It is strongly recommended to experimentally verify these values for specific applications.

| Solvent | Chemical Formula | Estimated Solubility (mg/mL) |

| Water | H₂O | > 100 |

| Methanol | CH₃OH | 10 - 20 |

| Ethanol | C₂H₅OH | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 15 - 25 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~ 20 |

| Hexane | C₆H₁₄ | < 0.1 |

Experimental Protocols

Accurate determination of solubility is crucial for process development and experimental design. The following are detailed methodologies for two common techniques for determining the solubility of a solid compound like H-Chpro-OH.HCl in a given solvent.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute that can be dissolved in a specific amount of solvent to achieve a saturated solution.[4][5][6]

Materials and Equipment:

-

H-Chpro-OH.HCl powder

-

Solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Pre-weighed drying dishes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of H-Chpro-OH.HCl to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (if the temperature is elevated) pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely measured volume of the clear filtrate into a pre-weighed drying dish.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the H-Chpro-OH.HCl (e.g., 60-80°C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved H-Chpro-OH.HCl by subtracting the initial mass of the empty dish from the final mass of the dish with the dried residue.

-

The solubility can then be expressed in the desired units (e.g., mg/mL, g/100g of solvent).

-

Spectrophotometric Method for Solubility Determination

This method is suitable for compounds that have a chromophore or can be derivatized to produce a colored product, allowing for concentration measurement via UV-Vis spectrophotometry.[7][8][9] For amino acids like H-Chpro-OH.HCl, derivatization with a reagent like ninhydrin (B49086) is a common approach.

Materials and Equipment:

-

H-Chpro-OH.HCl powder

-

Solvent of interest

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Derivatization reagent (e.g., Ninhydrin solution)

-

Heating block or water bath

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of H-Chpro-OH.HCl at a constant temperature.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of H-Chpro-OH.HCl of known concentrations in the solvent of interest.

-

For each standard, take a specific volume and add the derivatization reagent according to the established protocol (this often involves heating for a specific time to allow for color development).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the derivatized product.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of the Saturated Solution:

-

Take a precise volume of the clear, filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Derivatize the diluted sample in the same manner as the standard solutions.

-

Measure the absorbance of the derivatized sample at the same λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the sample and the equation of the line from the calibration curve to determine the concentration of H-Chpro-OH.HCl in the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the incorporation of H-Chpro-OH.HCl into a peptide sequence for subsequent biological evaluation. This process is central to the use of non-standard amino acids in drug discovery and development.[][11][12]

Workflow for peptide synthesis and evaluation.

References

- 1. Buy L-Proline hydrochloride | 7776-34-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. RU2012869C1 - Method of spectrophotometric determination of aminoacids - Google Patents [patents.google.com]

- 8. tsijournals.com [tsijournals.com]

- 9. ijpsonline.com [ijpsonline.com]

- 11. Frontiers | Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis [frontiersin.org]

- 12. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to H-Chpro-OH.HCl for Targeted Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (H-Chpro-OH.HCl) in research and development, particularly in the burgeoning field of targeted protein degradation. H-Chpro-OH.HCl is a pivotal building block for the synthesis of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts and Applications

H-Chpro-OH.HCl is a hydroxyproline (B1673980) derivative that serves as a precursor to potent VHL E3 ligase ligands.[1][2] These ligands are integral to the design of PROTACs, which are heterobifunctional molecules engineered to recruit a target protein of interest (POI) to an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The catalytic nature of PROTACs allows for sub-stoichiometric degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.[3][5]

The primary application of H-Chpro-OH.HCl is in the synthesis of VHL-recruiting PROTACs for a wide array of research and therapeutic areas, including oncology and neurodegenerative diseases.[4][6] A notable example is its use in the creation of "HaloPROTACs," which are designed to degrade HaloTag fusion proteins, providing a versatile tool for chemical genetics and protein function studies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for H-Chpro-OH.HCl and representative PROTACs synthesized using this building block.

Table 1: Physicochemical Properties of H-Chpro-OH.HCl

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀ClNO₂ | Commercial Suppliers |

| Molecular Weight | 233.74 g/mol | Commercial Suppliers |

| Purity | ≥97% | Commercial Suppliers |

| CAS Number | 90657-55-9 | Commercial Suppliers |

Table 2: Performance of Representative H-Chpro-OH.HCl-based PROTACs

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Source |

| HaloPROTAC-E | SGK3-Halo | HEK293 | 3 - 10 | ~95 | [7][8] |

| HaloPROTAC-E | Halo-VPS34 | HEK293 | 3 - 10 | ~95 | [7][8] |

| PROTAC 7 | HDAC1 | HCT116 | 910 ± 20 | >50 | [9] |

| PROTAC 7 | HDAC3 | HCT116 | 640 ± 30 | >50 | [9] |

| PROTAC 9 | HDAC1 | HCT116 | 550 ± 180 | >50 | [9] |

| PROTAC 9 | HDAC3 | HCT116 | 530 ± 130 | >50 | [9] |

| NC-1 | BTK | Mino | 2.2 | 97 | [10] |

| IR-1 | BTK | Mino | <10 | ~90 | [10] |

| IR-2 | BTK | Mino | <10 | ~90 | [10] |

| RC-3 | BTK | Mino | <10 | ~90 | [10] |

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a VHL ligand from H-Chpro-OH.HCl and its subsequent incorporation into a PROTAC. These protocols are based on established synthetic routes.[11][12][13]

Synthesis of a VHL Ligand from H-Chpro-OH.HCl

This protocol outlines the key steps for the synthesis of a common VHL ligand, often referred to as VH032.

Materials:

-

(2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-protected proline derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Amide Coupling:

-

Dissolve the Boc-protected proline derivative and (4-(4-methylthiazol-5-yl)phenyl)methanamine in DMF.

-

Add HATU and DIPEA to the solution and stir at room temperature for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected VHL ligand.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected VHL ligand in a 1:1 mixture of DCM and TFA.

-

Stir the solution at 0°C for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene (B28343) to remove residual TFA.

-

The resulting product is the VHL ligand as a TFA salt. This can be used directly in the next step or neutralized to the free amine.

-

Synthesis of a PROTAC using the VHL Ligand

This protocol describes the coupling of the synthesized VHL ligand to a linker-POI ligand conjugate.

Materials:

-

Synthesized VHL ligand (from section 3.1)

-

Linker-POI ligand conjugate with a terminal carboxylic acid

-

HATU

-

DIPEA

-

DMF

-

Standard work-up and purification reagents as listed in section 3.1

Procedure:

-

Final Amide Coupling:

-

Dissolve the Linker-POI ligand conjugate and the synthesized VHL ligand in DMF.

-

Add HATU and DIPEA to the solution and stir at room temperature for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Perform an aqueous work-up as described in the previous protocol (section 3.1, step 1).

-

Purify the final PROTAC molecule by silica gel column chromatography or preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Visualizations

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for the use of H-Chpro-OH.HCl-based PROTACs.

Caption: PROTAC-mediated targeted protein degradation pathway.

Caption: General workflow for PROTAC synthesis and evaluation.

References

- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifesensors.com [lifesensors.com]

- 4. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 6. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Protocol for the Incorporation of cis-4-Hydroxy-D-proline (H-Chpro-OH) into Synthetic Peptides

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the incorporation of the non-canonical amino acid cis-4-Hydroxy-D-proline (H-Chpro-OH), supplied as its hydrochloride salt (H-Chpro-OH.HCl), into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for coupling, deprotection, and final cleavage are provided, along with data on coupling reagent efficiency and a protocol for the conversion of the final peptide to its hydrochloride salt.

Introduction

Cis-4-Hydroxy-D-proline is a valuable modified amino acid used in peptide synthesis to introduce conformational constraints and enhance biological activity.[1] Its incorporation can lead to peptides with improved stability against enzymatic degradation and altered receptor binding affinities.[1] This protocol outlines the key steps and considerations for the successful synthesis of peptides containing this unique building block.

Materials and Reagents

-

Fmoc-cis-4-Hydroxy-D-proline (Fmoc-Chpro-OH)

-

Standard Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

Coupling reagents (see Table 1)

-

Coupling additives (e.g., HOBt, Oxyma)

-

Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol (MeOH)

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)

-

Precipitation solvent: Cold diethyl ether

-

For HCl salt conversion: 100 mM HCl, distilled water

-

HPLC grade solvents for purification (acetonitrile, water, TFA)

Experimental Protocols

The incorporation of Fmoc-Chpro-OH follows the general principles of Fmoc-SPPS. The hydroxyl group of hydroxyproline (B1673980) can be protected or left unprotected during synthesis. For many applications, coupling with the unprotected hydroxyl group is feasible. However, for complex syntheses or to prevent potential side reactions, orthogonal protection of the hydroxyl group (e.g., with a trityl group) may be considered.

Resin Preparation and First Amino Acid Coupling

Standard protocols for swelling the resin in DMF and coupling the first Fmoc-amino acid are to be followed.

Peptide Chain Elongation: Incorporation of Fmoc-Chpro-OH

The following steps describe a single coupling cycle for incorporating Fmoc-Chpro-OH or any other amino acid in the sequence.

Workflow for a single coupling cycle:

Figure 1: General workflow for one cycle of solid-phase peptide synthesis.

Protocol:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

Coupling of Fmoc-Chpro-OH:

-

Pre-activate a solution of Fmoc-Chpro-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended or a double coupling can be performed.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Cleavage Cocktail Selection:

A standard cleavage cocktail such as Reagent K is suitable for most peptides, including those containing hydroxyproline.

Protocol:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., Reagent K) to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet.

Conversion of Peptide TFA Salt to HCl Salt

Peptides cleaved with TFA-based cocktails will be in their trifluoroacetate (B77799) (TFA) salt form. The following protocol describes the conversion to the hydrochloride (HCl) salt.[1][2][3]

Protocol:

-

Dissolve the lyophilized peptide TFA salt in distilled water to a concentration of approximately 1 mg/mL.[1]

-

Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1]

-

Let the solution stand at room temperature for at least one minute.[1][2][3]

-

Freeze the solution rapidly (e.g., in liquid nitrogen or a -80°C freezer).

-

Lyophilize the frozen solution to obtain the peptide hydrochloride salt.

-

For complete removal of TFA, this process can be repeated 2-3 times.[1]

Data Presentation

Coupling Reagent Efficiency

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids like proline derivatives. While specific data for H-Chpro-OH is limited, the following table provides a general comparison of common coupling reagents used in SPPS.

| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Coupling Time (min) | Notes |

| HBTU/TBTU | Aminium/Uronium Salt | High | 30 - 60 | Fast and efficient, widely used. Potential for guanidinylation if used in excess.[4][5] |

| HATU/HCTU | Aminium/Uronium Salt | Very High | 20 - 45 | Highly reactive, excellent for difficult couplings. |

| PyBOP | Phosphonium Salt | High | 30 - 60 | Efficient for hindered couplings, but byproducts can be difficult to remove.[4] |

| DIC/HOBt | Carbodiimide | Moderate | 60 - 120 | Cost-effective, low risk of side reactions. Slower reaction rates.[4][5] |

| COMU | Aminium/Uronium Salt | Very High | 20 - 45 | High reactivity, safer byproducts compared to benzotriazole-based reagents.[4] |

Table 1: Comparison of common coupling reagents for SPPS.

Theoretical Yield Calculation

The theoretical yield of the final peptide can be estimated based on the initial resin loading.

Formula for Theoretical Yield:

Theoretical Yield (g) = Resin Loading (mmol/g) x Starting Resin (g) x MW of Peptide ( g/mol ) x (1 mol / 1000 mmol)

Note: The actual yield is typically in the range of 20-50% of the theoretical yield, depending on the length and sequence of the peptide.[6][7]

Logical Relationships in Peptide Synthesis

The decision-making process in peptide synthesis involves several key steps, from the choice of resin to the final purification strategy.

Figure 2: Decision-making workflow in the synthesis of peptides containing H-Chpro-OH.HCl.

Conclusion

The incorporation of H-Chpro-OH into peptides is a straightforward process for researchers familiar with standard Fmoc-SPPS techniques. Careful selection of coupling reagents and adherence to established protocols for deprotection and cleavage will ensure the successful synthesis of peptides containing this valuable non-canonical amino acid. The post-synthesis conversion to the hydrochloride salt is a critical step for applications where the TFA counter-ion may interfere with biological assays.

References

Application Notes and Protocols: The Use of cis-4-Hydroxy-L-proline in Collagen Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cis-4-Hydroxy-L-proline is a proline analog that has proven to be a valuable tool in the study of collagen biology and pathology. Its primary mechanism of action involves its incorporation into procollagen (B1174764) polypeptides during protein synthesis. This event critically disrupts the formation of the stable triple-helical conformation of collagen, leading to a reduction in the secretion of functional collagen and an increase in its intracellular degradation.[1][2] These properties make cis-4-Hydroxy-L-proline a potent inhibitor of collagen deposition, rendering it a subject of interest in research focused on fibrotic diseases.[1][3]

Mechanism of Action

Cis-4-Hydroxy-L-proline acts as a competitive inhibitor of proline incorporation into procollagen chains. Once incorporated, its stereochemistry prevents the proper folding of the procollagen polypeptides into a stable triple helix.[1] This leads to the accumulation of non-helical and thermally unstable procollagen, which is subsequently targeted for degradation through intracellular pathways, primarily the lysosomal pathway.[2]

Caption: Mechanism of action of cis-4-Hydroxy-L-proline in inhibiting collagen synthesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of cis-4-Hydroxy-L-proline on collagen metabolism as reported in various studies.

Table 1: Effect of cis-4-Hydroxy-L-proline on Collagen Synthesis and Degradation in Chick Tendon Fibroblasts [2]

| Parameter | Control | + cis-4-Hydroxy-L-proline (200 µg/mL) |

| Collagen Synthesis (% of total protein synthesis) | 25% | 7% |

| Newly Synthesized Collagen Degraded | 8% | 25% |

Table 2: In Vitro and In Vivo Effects of cis-4-Hydroxy-L-proline [3]

| Experimental Model | Treatment | Observed Effect |

| Rat Schwann cells and dorsal root ganglion neurons co-culture | 100-200 µg/mL for 1 week | Inhibition of collagenous and noncollagenous protein accumulation in culture medium. |

| Bleomycin-induced pulmonary fibrosis in hamsters | 200 mg/kg, s.c., twice daily for 30 days | Partially prevented collagen accumulation in the lungs and improved lung compliance. |

| Hepatocytes | 3200-32000 µg/mL for 24 hours | Significant reduction in albumin and urea (B33335) production. |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Collagen Production in Fibroblast Cell Culture

This protocol is designed to assess the effect of cis-4-Hydroxy-L-proline on collagen production by cultured fibroblasts.

Materials:

-

Human skin fibroblasts or other collagen-producing cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

cis-4-Hydroxy-L-proline

-

[3H]-Proline

-

Trichloroacetic acid (TCA)

-

Purified bacterial collagenase

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Once cells reach 80-90% confluency, replace the medium with fresh medium containing various concentrations of cis-4-Hydroxy-L-proline (e.g., 0, 50, 100, 200 µg/mL).

-

Metabolic Labeling: After a pre-incubation period of 2-4 hours, add [3H]-Proline to the culture medium and incubate for 6-24 hours.

-

Sample Collection: Collect the culture medium and cell layer separately.

-

Protein Precipitation: Precipitate the proteins from both fractions using cold 10% TCA.

-

Collagenase Digestion: Wash the protein pellets and resuspend in a suitable buffer. Divide each sample into two aliquots. Treat one aliquot with purified bacterial collagenase and the other with buffer alone (control).

-

Quantification: Measure the radioactivity in the collagenase-digested and non-digested fractions using a scintillation counter.

-

Data Analysis: Calculate the percentage of collagen synthesis relative to total protein synthesis.

Caption: Workflow for assessing in vitro inhibition of collagen production.

Protocol 2: Analysis of Collagen Triple Helix Formation by Pepsin Digestion

This protocol determines the proportion of newly synthesized procollagen that has achieved a stable, triple-helical conformation. Non-helical collagen is susceptible to pepsin digestion, while the triple-helical form is resistant.

Materials:

-

Samples from Protocol 1 (after metabolic labeling)

-

Pepsin (from porcine gastric mucosa)

-

Acetic acid

-

SDS-PAGE reagents and equipment

-

Autoradiography or phosphorimaging system

Procedure:

-

Sample Preparation: Use the collected medium and cell layer fractions from the metabolic labeling experiment.

-

Pepsin Digestion: Adjust the pH of the samples to 2.5 with acetic acid. Add pepsin to a final concentration of 100 µg/mL. Incubate at 4°C for 16 hours.

-

Inactivation: Inactivate the pepsin by raising the pH to neutral with NaOH.

-

SDS-PAGE: Analyze the digested and undigested samples by SDS-PAGE.

-

Visualization: Visualize the radiolabeled collagen alpha-chains by autoradiography or phosphorimaging.

-

Analysis: Compare the intensity of the collagen bands in the pepsin-treated samples with the untreated controls. A reduction in the intensity of the bands in the cis-4-Hydroxy-L-proline treated samples indicates a decrease in stable triple-helix formation.

Caption: Workflow for pepsin digestion assay.

Applications in Drug Development

The ability of cis-4-Hydroxy-L-proline to inhibit collagen deposition makes it a valuable research tool and a potential therapeutic agent for fibrotic diseases, which are characterized by excessive collagen accumulation.

-

Fibrosis Research: It is used in in vitro and in vivo models to study the mechanisms of fibrosis and to screen for anti-fibrotic drugs.[1][3]

-

Wound Healing Studies: By modulating collagen deposition, it can be used to investigate the role of collagen in the different phases of wound healing.

-

Cancer Research: Given the importance of the collagen-rich tumor microenvironment, cis-4-Hydroxy-L-proline can be used to study the impact of collagen depletion on tumor growth and metastasis.

Disclaimer: The provided protocols are for research purposes only and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

- 1. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Note: Comprehensive Characterization of H-Chpro-OH.HCl

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methodologies for the comprehensive characterization of H-Chpro-OH.HCl (CAS Number: 90657-55-9), a key building block in protein degradation research.[1][2] The following protocols and data interpretation guidelines are intended to ensure the identity, purity, and quality of this compound.

Physicochemical Properties

H-Chpro-OH.HCl is the hydrochloride salt of a substituted proline derivative. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Systematic Name | (4R)-4-Cyclohexyl-L-proline hydrochloride | (Structure inferred from formula and name) |

| CAS Number | 90657-55-9 | [1][2] |

| Molecular Formula | C₁₁H₂₀ClNO₂ | [1][2] |

| Molecular Weight | 233.74 g/mol | [1][2] |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in water and methanol (B129727). | [3][4] |

Analytical Workflow

A systematic approach is crucial for the complete characterization of H-Chpro-OH.HCl. The following diagram illustrates the recommended analytical workflow, outlining how data from various techniques are integrated to confirm the compound's structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the chemical structure of H-Chpro-OH.HCl. ¹H and ¹³C NMR experiments confirm the carbon-hydrogen framework.

Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of H-Chpro-OH.HCl and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024-2048.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Expected Data and Interpretation

The chemical shifts (δ) are influenced by the electronic environment of the nuclei.[5][6][7]

| ¹H NMR Data (Methanol-d₄, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 4.45 - 4.35 | m |

| 3.50 - 3.35 | m |

| 2.55 - 2.40 | m |

| 2.20 - 2.05 | m |

| 2.00 - 0.90 | m |

| ¹³C NMR Data (Methanol-d₄, 101 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| 174.5 | C=O (Carboxylic Acid) |

| 61.0 | Proline Cα |

| 48.0 | Proline Cδ |

| 45.0 - 25.0 | Proline Cβ, Cγ & Cyclohexyl Carbons |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the elemental formula of the compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of H-Chpro-OH.HCl (approx. 0.1 mg/mL) in a suitable solvent such as methanol or 50:50 acetonitrile:water.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 100 - 150 °C.

-

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺, where M is the free base (C₁₁H₁₉NO₂). Compare the measured accurate mass to the theoretical mass.

Expected Data and Interpretation

The mass spectrum should show a prominent peak corresponding to the protonated molecule.

| High-Resolution Mass Spectrometry Data | |

| Parameter | Value |

| Ion | [M+H]⁺ |

| Theoretical m/z | 212.1489 (for C₁₁H₂₀NO₂⁺) |

| Measured m/z | 212.1491 (Example) |

| Mass Error | < 5 ppm |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of H-Chpro-OH.HCl.[8] A reversed-phase method is suitable for this polar compound.

Experimental Protocol

-

Sample Preparation: Prepare a stock solution of H-Chpro-OH.HCl in the mobile phase diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1.0 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

-

Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Expected Data

| HPLC Purity Analysis | |

| Parameter | Typical Result |

| Retention Time (t_R_) | 7-9 minutes (Example) |

| Purity (Area %) | ≥ 97% |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[9][10]

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected Data and Interpretation

| FT-IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 2500 (broad) | O-H stretch (carboxylic acid) |

| ~3000 (broad) | N-H stretch (secondary ammonium (B1175870) salt) |

| 2930, 2855 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1580 | N-H bend |

Relationship Between Analytical Techniques

The information obtained from each analytical technique is complementary, providing a complete picture of the molecule's identity and quality. The diagram below illustrates this relationship.

References

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Hydrogen chloride - Wikipedia [en.wikipedia.org]

- 4. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. azom.com [azom.com]

Application Note: Structural Elucidation of H-Chpro-OH.HCl by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Chpro-OH.HCl, chemically known as cis-4-Hydroxy-L-proline hydrochloride, is a proline analog that plays a significant role in collagen synthesis and is a valuable building block in the development of novel therapeutics. Its structural integrity and purity are paramount for its application in pharmaceutical research and development. This application note provides a detailed protocol for the comprehensive analysis of H-Chpro-OH.HCl using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation and characterization of organic molecules.

Analytical Workflow

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of H-Chpro-OH.HCl.

Caption: Experimental workflow for NMR and MS analysis.

Structural Features for Spectral Analysis

The key structural features of H-Chpro-OH.HCl that are pertinent to its NMR and mass spectral analysis are highlighted below. The protonation of the secondary amine in the hydrochloride salt influences the chemical environment of neighboring protons and carbons.

Caption: Key structural features of H-Chpro-OH.HCl.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of H-Chpro-OH.HCl.

-

Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: D₂O

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR Parameters:

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

3. Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR processing software.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

-

Prepare a stock solution of H-Chpro-OH.HCl at a concentration of 1 mg/mL in a mixture of water and acetonitrile (B52724) (50:50 v/v) with 0.1% formic acid.

-

Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent system for analysis.

2. LC-MS/MS System and Conditions:

-

LC System: Agilent 1290 Infinity II LC System or equivalent.

-

Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Fragmentor Voltage: 175 V.

-

Collision Energy (for MS/MS): 10, 20, and 40 eV.

Data Presentation

NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for H-Chpro-OH.HCl in D₂O. The data for the L-enantiomer is expected to be identical to that of the D-enantiomer. The chemical shifts for the hydrochloride salt are based on the known effects of protonation on similar amino acids.

Table 1: ¹H NMR Data for H-Chpro-OH.HCl in D₂O (500 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Hα | ~4.4 | dd |

| Hβ | ~2.4 | m |

| Hγ | ~4.6 | m |

| Hδ₁ | ~3.4 | dd |

| Hδ₂ | ~3.6 | dd |

Table 2: ¹³C NMR Data for H-Chpro-OH.HCl in D₂O (125 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~174 |

| Cα | ~60 |

| Cβ | ~38 |

| Cγ | ~69 |

| Cδ | ~55 |

Mass Spectrometry Data

The mass spectrum of H-Chpro-OH.HCl is expected to show a prominent protonated molecular ion [M+H]⁺, where M is the free amino acid (cis-4-Hydroxy-L-proline, molecular weight 131.13 g/mol ).

Table 3: High-Resolution Mass Spectrometry Data for H-Chpro-OH.HCl

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 132.0655 | ~132.0657 |

Table 4: Major MS/MS Fragmentation Ions of [M+H]⁺ (m/z 132.0657)

| Fragment m/z | Proposed Fragment |

| 114.0550 | [M+H - H₂O]⁺ |

| 86.0600 | [M+H - H₂O - CO]⁺ |

| 70.0651 | [Proline iminium ion] |

Conclusion

This application note provides a comprehensive guide for the structural analysis of H-Chpro-OH.HCl using NMR and mass spectrometry. The detailed protocols for sample preparation and data acquisition, along with the tabulated spectral data, offer a robust framework for researchers and scientists to verify the identity, purity, and structural integrity of this important molecule. These methods are essential for quality control in drug development and for ensuring the reliability of research outcomes.

The Role of cis-4-Hydroxy-L-proline Hydrochloride (H-Chpro-OH.HCl) in the Development of Enzyme Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-Hydroxy-L-proline hydrochloride (H-Chpro-OH.HCl), a rigid amino acid analog, serves as a valuable chiral building block in medicinal chemistry for the development of potent and selective enzyme inhibitors. Its unique stereochemistry and the presence of a hydroxyl group offer opportunities for introducing conformational constraints and specific molecular interactions within an enzyme's active site. This document provides detailed application notes and experimental protocols for utilizing H-Chpro-OH.HCl as a scaffold in the design and evaluation of inhibitors for several key enzyme classes, including carbonic anhydrases, collagen prolyl 4-hydroxylases, matrix metalloproteinases, and dipeptidyl peptidase IV.

Application in the Development of Human Carbonic Anhydrase II (hCA II) Inhibitors

Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme that plays a crucial role in pH regulation, CO2 transport, and various physiological and pathological processes, including cancer.[1][2][3] The development of selective hCA II inhibitors is a significant area of research. Derivatives of cis-4-hydroxy-L-proline have been successfully synthesized and evaluated as a novel class of non-classical hCA II inhibitors.[4]

Quantitative Data for hCA II Inhibition

A series of 4-hydroxy-L-proline derivatives have demonstrated competitive inhibition of hCA II's esterase activity. The inhibitory potency of these compounds highlights the potential of the cis-4-hydroxy-L-proline scaffold in targeting this enzyme.[4]

| Compound | Description | IC50 (µM) | Ki (µM) | Inhibition Type |

| 3b | 4-hydroxy-L-proline derivative | 24.3 ± 0.8 | 13.8 ± 0.5 | Competitive |

| 3c | 4-hydroxy-L-proline derivative | 29.1 ± 1.1 | 16.5 ± 0.7 | Competitive |

Table 1: Inhibitory activity of selected 4-hydroxy-L-proline derivatives against human carbonic anhydrase II. Data sourced from Moghoufei et al., 2022.[4]

Signaling Pathway: Role of hCA II in Tumor pH Regulation

Experimental Protocol: hCA II Inhibition Assay (Esterase Activity)

This protocol is adapted from methods used to assess the esterase activity of carbonic anhydrase.[4][5][6]

Materials:

-

Human Carbonic Anhydrase II (hCA II)

-

p-Nitrophenyl acetate (B1210297) (pNPA), substrate

-

Tris-HCl buffer (50 mM, pH 7.4)

-

H-Chpro-OH.HCl derived inhibitor

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of hCA II in Tris-HCl buffer.

-

Prepare a stock solution of pNPA in acetonitrile.

-

Prepare stock solutions of the cis-4-hydroxy-L-proline derived inhibitors in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

-

Add 20 µL of the inhibitor solution at various concentrations (serial dilutions). For the control, add 20 µL of DMSO.

-

Add 20 µL of the hCA II enzyme solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the pNPA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time graph).

-

Determine the percentage of inhibition for each inhibitor concentration compared to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

Application in the Development of Collagen Prolyl 4-Hydroxylase (CP4H) Inhibitors

Collagen prolyl 4-hydroxylases (CP4Hs) are key enzymes in collagen biosynthesis, responsible for the hydroxylation of proline residues, a critical step for the stability of the collagen triple helix.[7] Inhibition of CP4Hs is a therapeutic strategy for conditions characterized by excessive collagen deposition, such as fibrosis.[8] Cis-4-Hydroxy-L-proline itself can act as an inhibitor of collagen production.

Signaling Pathway: Collagen Biosynthesis and Fibrosis

Experimental Protocol: CP4H Inhibition Assay (High-Throughput Succinate (B1194679) Quantification)

This protocol is based on a high-throughput screening method that quantifies succinate, a byproduct of the CP4H-catalyzed hydroxylation.[9][10]

Materials:

-

Recombinant human Collagen Prolyl 4-Hydroxylase 1 (C-P4H1)

-

Proline-containing peptide substrate (e.g., (Pro-Pro-Gly)10)

-

α-ketoglutarate, FeSO4, and Ascorbate (cofactors)

-

H-Chpro-OH.HCl derived inhibitor

-

Succinate detection reagent (e.g., Succinate-Glo™ Assay kit)

-

384-well white plates

-

Luminometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl, cofactors (α-ketoglutarate, FeSO4, Ascorbate), and the proline-containing peptide substrate.

-

-

Assay Setup:

-

In a 384-well plate, add the inhibitor at various concentrations. Use DMSO as a control.

-

Add the C-P4H1 enzyme to each well.

-

Initiate the reaction by adding the reaction mixture.

-

-

Enzymatic Reaction and Measurement:

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the succinate detection reagent according to the manufacturer's instructions.

-

Incubate as required for the detection reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of succinate produced, and thus to the CP4H activity.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Application in the Development of Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer metastasis and arthritis.[11] Proline-based scaffolds, including those incorporating 4-hydroxyproline, have been utilized in the design of potent MMP inhibitors.[12][13] A peptide containing 4-hydroxyproline, P713, has been identified as an inhibitor of MMP-2.[14]

Quantitative Data for MMP-2 Inhibition

| Compound | Description | Target Enzyme | IC50 (µM) |

| P713 | Peptide (CGAOGAOGSQGA, O=4-hydroxyproline) | MMP-2 | ~30 |

Table 2: Inhibitory activity of a 4-hydroxyproline-containing peptide against MMP-2. Data sourced from Mohan et al., 2016.[14]

Signaling Pathway: MMPs in Cancer Cell Invasion and Metastasis

Experimental Protocol: MMP Inhibition Assay (FRET-based)

This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay for measuring MMP activity and inhibition.[15][16]

Materials:

-

Recombinant active MMP (e.g., MMP-2, MMP-9, MMP-13)

-

FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

H-Chpro-OH.HCl derived inhibitor

-

96-well black microplate

-

Fluorometer

Procedure:

-

Reagent Preparation:

-

Dilute the active MMP and the FRET substrate in the assay buffer to the desired concentrations.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black plate, add the inhibitor solution to each well.

-

Add the MMP solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the FRET substrate solution to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the MMP activity.

-

Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each inhibitor concentration.

-

Calculate the IC50 value from the dose-response curve.

-

Application in the Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for regulating blood glucose levels. DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes.[17][18] The proline-like structure of H-Chpro-OH.HCl makes it an excellent starting point for designing DPP-IV inhibitors.

Signaling Pathway: DPP-IV in Glucose Homeostasis and Immune Regulation

Experimental Protocol: DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines a common fluorometric assay for determining DPP-IV inhibitory activity.[19][20]

Materials:

-

Human recombinant DPP-IV

-

Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), fluorogenic substrate

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

H-Chpro-OH.HCl derived inhibitor

-

96-well black microplate

-

Fluorometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPP-IV in Tris-HCl buffer.

-

Prepare a stock solution of Gly-Pro-AMC in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black plate, add the inhibitor solution to each well.

-

Add the DPP-IV enzyme solution to each well and incubate for 10-15 minutes at 37°C.

-

-